molecular formula C24H23N3O6S2 B2480711 (E)-ethyl 2-(4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 627039-16-1

(E)-ethyl 2-(4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2480711
CAS No.: 627039-16-1
M. Wt: 513.58
InChI Key: GKKBSHDMQDFOHQ-WOJGMQOQSA-N
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Description

The compound is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core, an (E)-configured benzylidene substituent at position 2, and a thiophen-2-yl group at position 3. Key structural features include:

  • Ethyl ester group: At position 6, modulating solubility and metabolic stability.

This scaffold is associated with diverse pharmacological activities, including antimicrobial and antioxidant properties, as observed in structurally related analogs .

Properties

IUPAC Name

ethyl (2E)-2-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O6S2/c1-4-32-23(30)20-13(2)26-24-27(21(20)17-6-5-9-34-17)22(29)18(35-24)11-14-7-8-15(16(10-14)31-3)33-12-19(25)28/h5-11,21H,4,12H2,1-3H3,(H2,25,28)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKBSHDMQDFOHQ-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC(=C(C=C4)OCC(=O)N)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC(=C(C=C4)OCC(=O)N)OC)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-ethyl 2-(4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a derivative of thiazolo[3,2-a]pyrimidines, which have garnered attention due to their diverse biological activities. These compounds are known for their potential as antitumor agents, antimicrobial agents, and inhibitors of various biological pathways.

Chemical Structure and Properties

The structure of the compound features a thiazolo[3,2-a]pyrimidine core with various substituents that enhance its biological activity. The thiazolo[3,2-a]pyrimidine scaffold is characterized by a fused ring system that contributes to its pharmacological properties.

Biological Activity Overview

Recent studies have highlighted the biological activities associated with thiazolo[3,2-a]pyrimidine derivatives, including:

  • Antitumor Activity :
    • Thiazolo[3,2-a]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. For example, compounds in this class have shown high efficacy against cervical adenocarcinoma (M-HeLa) while maintaining low cytotoxicity towards normal liver cells .
    • Specific derivatives have demonstrated two times higher cytotoxicity against M-HeLa compared to the reference drug Sorafenib .
  • Antimicrobial Activity :
    • These compounds have been reported to possess moderate antimicrobial activity against a range of pathogens. The introduction of specific substituents has been shown to enhance this activity .
  • Other Biological Activities :
    • Thiazolo[3,2-a]pyrimidines also display anti-inflammatory, analgesic, antioxidant, and antiviral properties . Their ability to inhibit acetylcholinesterase further underscores their potential therapeutic applications .

Table 1: Summary of Biological Activities of Thiazolo[3,2-a]pyrimidine Derivatives

Activity TypeExample CompoundTarget Cell Line/PathogenEfficacy/IC50
AntitumorCompound 1M-HeLa (Cervical adenocarcinoma)IC50 = 10 µM
Compound 2PC3 (Prostate cancer)Moderate activity
AntimicrobialCompound 3Staphylococcus aureusModerate activity
Anti-inflammatoryCompound 4In vitro assaySignificant inhibition
Acetylcholinesterase InhibitionCompound 5Enzyme assayIC50 = 15 µM

The biological activities of thiazolo[3,2-a]pyrimidines are often attributed to their ability to interact with specific molecular targets within cells. For instance:

  • Cytotoxicity in Cancer Cells : These compounds may induce apoptosis in cancer cells through the activation of caspases or by disrupting mitochondrial function.
  • Antimicrobial Mechanism : The antimicrobial action is likely due to the inhibition of bacterial enzymes or disruption of cell membrane integrity.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiazolo[3,2-a]pyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives of thiazolo[3,2-a]pyrimidines have been shown to possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The incorporation of specific side groups in the compound can enhance its efficacy against resistant strains.

Anticancer Properties

Thiazolo[3,2-a]pyrimidines have been investigated for their anticancer potential. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinase pathways involved in cell proliferation . The unique functional groups in (E)-ethyl 2-(4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene) may also contribute to its selective cytotoxicity towards tumor cells.

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. For example, it may inhibit dihydrofolate reductase (DHFR), which is a target for many anticancer and antimicrobial drugs. This inhibition could lead to a decrease in nucleotide synthesis, thereby affecting cell growth and proliferation .

Drug Development

The structural characteristics of (E)-ethyl 2-(4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene) make it a candidate for further development into pharmaceutical agents. Its ability to interact with biological targets suggests potential for formulation into drugs aimed at treating infections or cancer . The compound's solubility and stability are crucial factors that will influence its bioavailability and therapeutic efficacy.

Toxicological Studies

Before clinical application, thorough toxicological assessments are necessary. Preliminary studies indicate that while the compound exhibits biological activity, it is essential to evaluate its safety profile through in vivo models to determine any potential adverse effects .

Synthesis of Novel Materials

The unique chemical structure of (E)-ethyl 2-(4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene) allows for the synthesis of novel materials with specific properties. Its incorporation into polymer matrices could lead to the development of materials with enhanced mechanical strength or thermal stability .

Photophysical Properties

Investigations into the photophysical properties of thiazolo[3,2-a]pyrimidine derivatives suggest potential applications in optoelectronic devices. The compound may exhibit fluorescence or phosphorescence under certain conditions, making it suitable for use in light-emitting diodes (LEDs) or solar cells .

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester moiety at position 6 of the thiazolo-pyrimidine ring is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields the corresponding carboxylic acid, which could enhance water solubility and biological activity.

Reaction TypeConditionsProductReference
SaponificationNaOH (aq.), refluxCarboxylic acid derivative

Reactivity of the Benzylidene Group

The (E)-benzylidene group at position 2 may participate in cycloaddition or isomerization reactions. For example, under UV light or thermal conditions, (E)/(Z)-isomerization could occur. Additionally, the α,β-unsaturated ketone system might undergo Michael additions or Diels-Alder reactions.

Reaction TypeConditionsProductReference
PhotoisomerizationUV light, 254 nm(Z)-isomer
Michael AdditionNucleophiles (e.g., amines)Adducts at the α-position

Thiophene Ring Functionalization

The thiophene substituent at position 5 can undergo electrophilic substitution (e.g., sulfonation, halogenation) or oxidation. For instance, oxidation with hydrogen peroxide may yield a sulfoxide or sulfone derivative.

Reaction TypeConditionsProductReference
SulfonationH₂SO₄, SO₃Thiophene sulfonic acid
OxidationH₂O₂, AcOHThiophene sulfoxide

Amide Group Reactivity

The 2-amino-2-oxoethoxy side chain contains an amide group, which may undergo hydrolysis under strong acidic or basic conditions to form a carboxylic acid or participate in condensation reactions with aldehydes.

Reaction TypeConditionsProductReference
Acid HydrolysisHCl (conc.), ΔGlycolic acid derivative
CondensationRCHO, H⁺Schiff base adducts

Thiazolo-Pyrimidine Core Modifications

The fused thiazolo-pyrimidine ring system can undergo ring-opening reactions under nucleophilic attack or reductive conditions. For example, treatment with hydrazine might cleave the thiazole ring.

Reaction TypeConditionsProductReference
Ring OpeningNH₂NH₂, EtOHPyrimidine-hydrazine derivative

Synthetic Pathways and Byproducts

Synthesis of this compound likely involves multi-step condensation and cyclization reactions. Key intermediates include:

  • Ethyl 7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (core structure).

  • 4-(2-Amino-2-oxoethoxy)-3-methoxybenzaldehyde (benzylidene precursor).

StepReagents/ConditionsIntermediateYield (%)Reference
1Knoevenagel condensationBenzylidene intermediate65–70
2Cyclization (H₂SO₄, Δ)Thiazolo-pyrimidine core55–60

Stability Under Various Conditions

The compound’s stability is influenced by pH, temperature, and light exposure. Degradation products include hydrolyzed esters and oxidized thiophene derivatives.

ConditionDegradation PathwayMajor ProductReference
Acidic (pH < 3)Ester hydrolysisCarboxylic acid
Alkaline (pH > 10)Amide hydrolysisAmmonium salt
UV LightBenzylidene isomerization(Z)-isomer

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Thiazolo[3,2-a]pyrimidine derivatives vary in substituents on the benzylidene group, aromatic rings, and ester functionalities. Key comparisons include:

Compound Substituents Key Structural Differences Impact
Main Compound 4-(2-Amino-2-oxoethoxy)-3-methoxybenzylidene; thiophen-2-yl; ethyl ester Unique amino-oxoethoxy and thiophene groups Enhanced hydrogen bonding (amide); sulfur-mediated interactions; moderate polarity
Ethyl 2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl analog () 2-Fluorobenzylidene; phenyl; ethyl ester Fluorine substituent; phenyl vs. thiophene Increased electronegativity (C–F); reduced π-conjugation compared to thiophene
Ethyl 2-(2,4,6-trimethoxybenzylidene)-5-phenyl analog () 2,4,6-Trimethoxybenzylidene; phenyl; ethyl ester Three methoxy groups; phenyl vs. thiophene Improved solubility (methoxy groups); altered crystal packing via H-bonding
Benzyl 2-(3,4,5-trimethoxybenzylidene)-5-(thiophen-2-yl) analog () 3,4,5-Trimethoxybenzylidene; thiophen-2-yl; benzyl ester Bulkier benzyl ester; methoxy-rich benzylidene Higher lipophilicity (benzyl ester); enhanced metabolic stability

Crystallographic and Physicochemical Properties

  • Ring puckering : The central pyrimidine ring in analogs (e.g., ) adopts a flattened boat conformation (deviation: 0.224 Å), influencing molecular packing and H-bond networks. The main compound’s thiophene may induce similar distortions .
  • Solubility : Ethyl esters (main compound) offer better aqueous solubility than benzyl esters (). Methoxy groups () further enhance solubility via polarity .

Q & A

Q. What synthetic strategies are recommended to optimize the yield and purity of this thiazolo-pyrimidine derivative?

Methodological Answer: A multi-step synthesis is typically employed, involving:

Condensation reactions to form the thiazolo-pyrimidine core, often using thiourea derivatives and α,β-unsaturated ketones under acidic conditions .

Knoevenagel condensation to introduce the benzylidene moiety, requiring precise temperature control (60–80°C) and catalysts like piperidine or acetic acid .

Functionalization of the thiophene and amino-oxoethoxy groups via nucleophilic substitution or coupling reactions .
Critical Optimization Steps:

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to isolate intermediates .
  • Monitoring reaction progress using TLC or HPLC to minimize byproducts .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR identifies substituent positions (e.g., thiophen-2-yl vs. thiophen-3-yl) and confirms the (E)-configuration of the benzylidene group via coupling constants (J = 12–14 Hz for trans-olefins) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the thiazolo-pyrimidine core .
  • Infrared Spectroscopy (IR): Detects carbonyl stretches (C=O at 1680–1720 cm⁻¹) and amine/amide N–H vibrations (3200–3400 cm⁻¹) .
  • Mass Spectrometry (HRMS): Confirms molecular ion peaks and fragmentation patterns, especially for the labile thiophene and ester groups .

Q. How do the functional groups influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

  • Ethyl Ester (COOEt): Susceptible to hydrolysis under basic conditions (NaOH/EtOH), enabling conversion to carboxylic acid derivatives for enhanced solubility .
  • Thiophen-2-yl Group: Participates in π-π stacking with aromatic residues in enzyme active sites, as observed in kinase inhibition assays .
  • 2-Amino-2-oxoethoxy Side Chain: Acts as a hydrogen bond donor/acceptor, critical for target binding (e.g., ATP-binding pockets in kinases) .

Advanced Research Questions

Q. How can discrepancies in X-ray crystallography data for similar compounds inform structural analysis of this derivative?

Methodological Answer: Discrepancies in bond angles or torsion angles (e.g., C–S–C in the thiazole ring) may arise from:

  • Crystal Packing Effects: Compare hydrogen-bonding networks (e.g., N–H···O interactions in –12) to assess conformational flexibility .
  • Dynamic Disorder: Use low-temperature crystallography (100 K) to reduce thermal motion artifacts, as applied in for the trimethoxybenzylidene analog .
  • Validation Tools: Cross-check with DFT calculations (e.g., B3LYP/6-31G*) to verify bond lengths and angles .

Q. What experimental approaches resolve contradictions in reported biological activity data for thiazolo-pyrimidine analogs?

Methodological Answer:

  • Target-Specific Assays: Conduct kinase inhibition profiling (e.g., EGFR, VEGFR2) to differentiate broad-spectrum vs. selective activity .
  • Metabolic Stability Tests: Use liver microsome assays (human/rat) to determine if conflicting in vivo/in vitro results stem from rapid ester hydrolysis .
  • Crystallographic Docking: Correlate SAR trends (e.g., methoxy vs. fluoro substituents in and ) with binding mode predictions using AutoDock Vina .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency against protein kinases?

Methodological Answer:

  • Substituent Scanning: Synthesize analogs with variations at:
    • Position 5 (Thiophen-2-yl): Replace with furan-2-yl or pyridin-3-yl to modulate hydrophobic interactions .
    • Position 4 (Methoxy Group): Introduce electron-withdrawing groups (e.g., Cl, CF₃) to enhance π-stacking .
  • Pharmacophore Modeling: Use Schrödinger’s Phase to identify critical H-bond acceptors (e.g., carbonyl oxygen) and hydrophobic hotspots .
  • In Silico ADMET Prediction: Apply SwissADME to prioritize analogs with optimal logP (2–4) and low CYP450 inhibition .

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